Nafagrel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

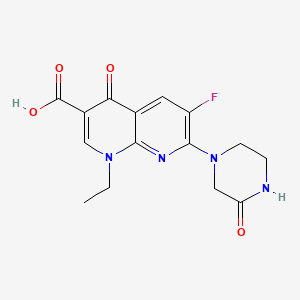

Nafagrel est un médicament à petite molécule qui agit comme un inhibiteur de la thromboxane A2 synthase. Il a été initialement développé par Daiichi Sankyo Co., Ltd. This compound a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies, notamment les maladies du système immunitaire, les maladies du système nerveux et les maladies cardiovasculaires .

Méthodes De Préparation

La synthèse de Nafagrel implique plusieurs étapes. L'une des principales voies de synthèse comprend la préparation de sa forme chlorhydrate. Le chlorhydrate de this compound présente deux pseudopolymorphes stables : l'hémihydrate et le monohydrate. La déshydratation de ces hydrates se produit sous atmosphère d'azote . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent généralement des techniques de synthèse organique standard et des processus de purification.

Analyse Des Réactions Chimiques

Nafagrel subit diverses réactions chimiques, notamment la déshydratation et l'hydrolyse. Le comportement de déshydratation des hydrates de chlorhydrate de this compound a été étudié, montrant que l'eau de cristallisation du monohydrate est constituée de deux types d'eau de cristallisation différents . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'atmosphère d'azote pour la déshydratation. Les principaux produits formés à partir de ces réactions sont les formes déshydratées de this compound.

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications potentielles en recherche scientifique. Il est principalement utilisé comme un inhibiteur de la thromboxane A2 synthase, ce qui le rend précieux dans l'étude des maladies cardiovasculaires. This compound a également été étudié pour ses effets sur les maladies du système immunitaire et les maladies du système nerveux . En outre, il a des applications dans l'étude de la formation de prostanoïdes et de la pharmacocinétique .

Mécanisme d'action

This compound exerce ses effets en inhibant la thromboxane A2 synthase, une enzyme impliquée dans la synthèse de la thromboxane A2. La thromboxane A2 est un puissant vasoconstricteur et agrégant plaquettaire. En inhibant cette enzyme, this compound réduit la production de thromboxane A2, ce qui entraîne une diminution de l'agrégation plaquettaire et de la vasoconstriction . Ce mécanisme fait de this compound un agent thérapeutique potentiel pour des affections telles que l'angine de poitrine, l'asthme et les angiopathies diabétiques .

Applications De Recherche Scientifique

Nafagrel has been extensively studied for its potential applications in scientific research. It is primarily used as a thromboxane A2 synthase inhibitor, which makes it valuable in the study of cardiovascular diseases. This compound has also been investigated for its effects on immune system diseases and nervous system diseases . In addition, it has applications in the study of prostanoid formation and pharmacokinetics .

Mécanisme D'action

Nafagrel exerts its effects by inhibiting thromboxane A2 synthase, an enzyme involved in the synthesis of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator. By inhibiting this enzyme, this compound reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasoconstriction . This mechanism makes this compound a potential therapeutic agent for conditions such as angina pectoris, asthma, and diabetic angiopathies .

Comparaison Avec Des Composés Similaires

Nafagrel est unique dans son inhibition spécifique de la thromboxane A2 synthase. Des composés similaires comprennent d'autres inhibiteurs de la thromboxane A2 synthase, tels que l'ozagrel et le furegrelate. Ces composés partagent un mécanisme d'action similaire, mais peuvent différer par leurs propriétés pharmacocinétiques et leurs applications thérapeutiques.

Propriétés

Numéro CAS |

97901-21-8 |

|---|---|

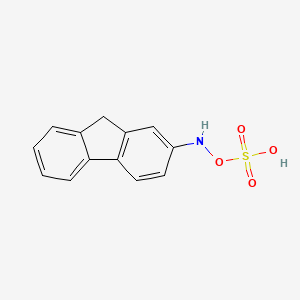

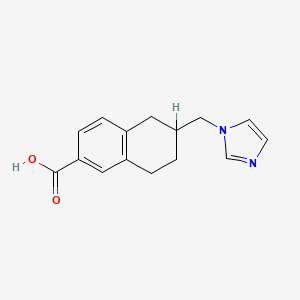

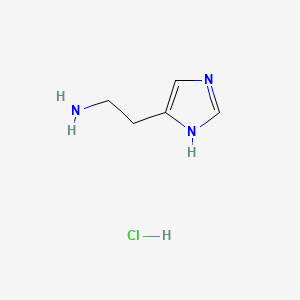

Formule moléculaire |

C15H16N2O2 |

Poids moléculaire |

256.30 g/mol |

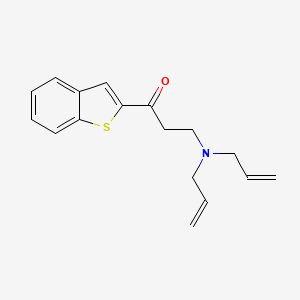

Nom IUPAC |

6-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C15H16N2O2/c18-15(19)14-4-3-12-7-11(1-2-13(12)8-14)9-17-6-5-16-10-17/h3-6,8,10-11H,1-2,7,9H2,(H,18,19) |

Clé InChI |

VJJHOPPXRPHVCA-UHFFFAOYSA-N |

SMILES |

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |

SMILES canonique |

C1CC2=C(CC1CN3C=CN=C3)C=CC(=C2)C(=O)O |

Numéros CAS associés |

97901-22-9 (hydrochloride) 122956-67-6 (hydrochloride hemihydrate salt/solvate) |

Synonymes |

6-(1-imidazolylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid DP 1904 DP-1904 nafagrel nafagrel hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)